N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid
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Overview
Description
N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to a succinamic acid moiety
Mechanism of Action
Target of Action
The primary target of N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid is Squalene–hopene cyclase , an enzyme found in Alicyclobacillus acidocaldarius subsp. acidocaldarius . This enzyme plays a crucial role in the biosynthesis of hopanoids, which are pentacyclic triterpenoids that contribute to the stability of bacterial membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid typically involves the following steps:
Formation of the Piperidin-1-ylmethyl-phenyl Intermediate: This step involves the reaction of 4-(piperidin-1-ylmethyl)benzaldehyde with suitable reagents to form the intermediate.
Coupling with Succinamic Acid: The intermediate is then coupled with succinamic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the hydrogenation process.
Solvent Selection: Choosing solvents that enhance the reaction rate and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, ethanol, methanol.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Piperidin-1-ylmethyl-phenyl)-succinimide
- N-(4-Piperidin-1-ylmethyl-phenyl)-glutarimide
- N-(4-Piperidin-1-ylmethyl-phenyl)-maleimide
Uniqueness
N-(4-Piperidin-1-ylmethyl-phenyl)-succinamic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-oxo-4-[4-(piperidin-1-ylmethyl)anilino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(8-9-16(20)21)17-14-6-4-13(5-7-14)12-18-10-2-1-3-11-18/h4-7H,1-3,8-12H2,(H,17,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFFRVXULOXBST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179141 |
Source
|
Record name | Butanoic acid, 4-oxo-4-[[4-(1-piperidinylmethyl)phenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601179141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510764-96-2 |
Source
|
Record name | Butanoic acid, 4-oxo-4-[[4-(1-piperidinylmethyl)phenyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510764-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4-oxo-4-[[4-(1-piperidinylmethyl)phenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601179141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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